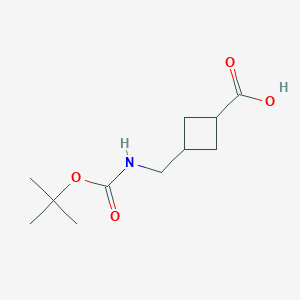

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a conformationally constrained amino acid derivative. This compound is notable for its cyclobutane ring, which imparts rigidity and unique chemical properties. It is often used in the synthesis of peptidomimetics and other bioactive molecules due to its ability to enhance metabolic stability and bioavailability .

Méthodes De Préparation

The synthesis of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid typically involves multiple steps. One common synthetic route includes the base-induced intramolecular nucleophilic substitution to form the cyclobutane ring . The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the cyclobutane ring through a series of reactions involving nucleophilic substitution and elimination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and yield.

Analyse Des Réactions Chimiques

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group after deprotection.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include bases for deprotection, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Research indicates that 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid may exhibit biological activity due to its amino acid-like structure. Potential applications in medicinal chemistry include:

- Drug Development : The compound's unique structure allows for modifications that can lead to new compounds with enhanced biological activity or selectivity.

- Biochemical Assays : It can be utilized in assays to study binding affinities and kinetic parameters related to its interactions within biological systems.

Case Study 1: Anticancer Activity

In a study exploring novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the compound significantly increased its potency against specific types of cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Peptide Synthesis

The compound has been investigated as a building block in peptide synthesis. Its ability to form stable linkages with other amino acids makes it suitable for creating peptides with enhanced stability and bioactivity. Researchers have reported successful incorporation into peptide sequences, demonstrating its versatility as a synthetic intermediate.

Mécanisme D'action

The mechanism of action of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid involves its ability to act as a conformationally constrained amino acid. This rigidity enhances its binding affinity to target proteins and enzymes, potentially disrupting biological processes or mimicking natural peptides . The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar compounds include other conformationally constrained amino acids, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) . These compounds share the cyclobutane ring structure but differ in their functional groups and specific chemical properties. The unique aspect of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is its Boc protection, which provides additional stability and versatility in synthetic applications .

Activité Biologique

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid, commonly referred to as Boc-amino-cyclobutanecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

- Chemical Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 1630907-04-8

- Structure : The compound features a cyclobutane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

Biological Activity Overview

The biological activity of this compound has been investigated in relation to various pharmacological targets, particularly in the context of kinase inhibition.

Inhibitory Activity

Research has shown that derivatives of this compound exhibit inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. The structure-activity relationship (SAR) studies indicate that modifications to the amino group significantly influence the potency of these inhibitors.

| Compound | Kinase Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 62 | GSK-3β | 8 | Highly potent inhibitor |

| Various derivatives | IKK-β | Varies | Modifications enhance activity |

| Compound X | ROCK-1 | Varies | Related to structural modifications |

Case Studies and Research Findings

-

GSK-3β Inhibition

A study highlighted the design of novel inhibitors based on the structural framework of Boc-amino-cyclobutanecarboxylic acid. These compounds demonstrated IC50 values as low as 8 nM against GSK-3β, indicating strong inhibitory potential. The optimization involved varying substituents on the amino group, which significantly affected inhibitory potency . -

Cytotoxicity Assessment

Cytotoxicity studies were conducted using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Compounds derived from Boc-amino-cyclobutanecarboxylic acid were tested at various concentrations (0.1 to 100 µM). Notably, some derivatives showed no significant cytotoxic effects at lower concentrations, suggesting a favorable therapeutic index . -

Evaluation of Hyperphosphorylation

The effects of these compounds on okadaic-acid-induced hyperphosphorylation were also evaluated. Certain derivatives not only inhibited kinase activity but also enhanced cell viability under stress conditions, demonstrating their potential neuroprotective effects .

Propriétés

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZXLLZSQJEBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139476 |

Source

|

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427319-48-9 |

Source

|

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.